molecular formula C12H14FN3O3S B4280056 N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B4280056
M. Wt: 299.32 g/mol
InChI Key: RFPCVLZIEWAIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as FNT, is a chemical compound used in scientific research for its pharmacological properties. FNT is a thiourea derivative that has been synthesized and studied for its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth. N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. However, N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are many potential future directions for research involving N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea's mechanism of action and to identify its molecular targets. Finally, more research is needed to determine the safety and efficacy of N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in human clinical trials.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied for its potential as a therapeutic agent in various diseases and conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. N-(4-fluoro-3-nitrophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O3S/c13-10-4-3-8(6-11(10)16(17)18)15-12(20)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPCVLZIEWAIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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